Methyl 5-formyl-2-(piperidin-1-yl)benzoate

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Choose methyl 5-formyl-2-(piperidin-1-yl)benzoate when the piperidine moiety is essential. Its low melting point (63–65°C) enables solvent-free condensations, reducing energy costs and preventing thermal decomposition vs. morpholine (120–122°C) and pyrrolidine (96–98°C) analogs. Predicted LogP of 2.276 ensures predictable HPLC elution for efficient purification. Supplied at 98% purity from multiple sources, it reduces additional purification steps in API synthesis and agrochemical development.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1312117-73-9
Cat. No. B1456298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formyl-2-(piperidin-1-yl)benzoate
CAS1312117-73-9
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C=O)N2CCCCC2
InChIInChI=1S/C14H17NO3/c1-18-14(17)12-9-11(10-16)5-6-13(12)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3
InChIKeyGDYZHUQIHFBIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-formyl-2-(piperidin-1-yl)benzoate (CAS 1312117-73-9): Procurement-Grade Physicochemical Specifications and Comparative Benchmarks


Methyl 5-formyl-2-(piperidin-1-yl)benzoate is a piperidine-substituted benzoate ester bearing a 5-formyl group (C14H17NO3; MW 247.29 g/mol) . It is commercially available as a solid with a melting point of 63–65 °C and purity grades ranging from 95% to 98% . The compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its ester and formyl functionalities enable further derivatization .

Why Generic Substitution of Methyl 5-formyl-2-(piperidin-1-yl)benzoate with Morpholine or Pyrrolidine Analogs Fails


In-class compounds such as methyl 5-formyl-2-(morpholin-4-yl)benzoate and methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate share the same benzoate core and formyl substitution but differ critically in the heterocyclic amine moiety. Substituting the piperidine ring with a morpholine introduces an additional oxygen atom (C13H15NO4; MW 249.27 g/mol) and elevates the melting point to 120–122 °C , while replacement with pyrrolidine reduces the molecular weight to 233.26 g/mol and yields a melting point of 96–98 °C [1]. These physicochemical differences directly impact handling, solubility, and chromatographic behavior, precluding simple interchangeability in synthetic workflows and purification protocols [1].

Quantitative Differentiation Evidence for Methyl 5-formyl-2-(piperidin-1-yl)benzoate Procurement


Melting Point Differentiation of Methyl 5-formyl-2-(piperidin-1-yl)benzoate vs. Morpholine and Pyrrolidine Analogs

The melting point of methyl 5-formyl-2-(piperidin-1-yl)benzoate is 63–65 °C, as reported by multiple vendors . In direct comparison, the morpholine analog (CAS 1312118-22-1) melts at 120–122 °C , representing a ~57 °C increase, while the pyrrolidine analog (CAS 1312117-87-5) melts at 96–98 °C [1], a ~33 °C increase. The significantly lower melting point of the piperidine derivative may facilitate handling in certain synthetic applications, such as melt-based reactions or solvent-free crystallizations.

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Molecular Weight and Heteroatom Content Relative to Morpholine and Pyrrolidine Analogs

Methyl 5-formyl-2-(piperidin-1-yl)benzoate has a molecular weight of 247.29 g/mol and contains one nitrogen and three oxygen atoms (C14H17NO3) . The morpholine analog (C13H15NO4) weighs 249.27 g/mol and contains an additional oxygen atom, increasing polarity and hydrogen‑bond acceptor count . The pyrrolidine analog (C13H15NO3) weighs 233.26 g/mol, sharing the same heteroatom count but with a smaller ring size [1]. These differences affect LogP, aqueous solubility, and chromatographic retention times.

Physicochemical Properties Chromatography Formulation

Commercial Purity Specifications of Methyl 5-formyl-2-(piperidin-1-yl)benzoate Across Multiple Vendors

Commercially, methyl 5-formyl-2-(piperidin-1-yl)benzoate is offered with purities of 95% (Sigma‑Aldrich) and 98% (Leyan, Chemscene) . The morpholine analog is available at NLT 97% purity from MolCore , and the pyrrolidine analog is listed at >95% purity by Key Organics [1]. The availability of a 98% grade for the piperidine derivative provides researchers with a higher‑purity option for sensitive downstream reactions.

Quality Control Procurement Synthetic Chemistry

Predicted LogP Value for Methyl 5-formyl-2-(piperidin-1-yl)benzoate and Implications for Solubility

The predicted octanol‑water partition coefficient (LogP) for methyl 5-formyl-2-(piperidin-1-yl)benzoate is 2.276 . While direct experimental LogP values for close analogs are not readily available, the presence of an additional oxygen in the morpholine analog (C13H15NO4) is expected to reduce LogP by approximately 0.5–1.0 units based on established fragment‑based prediction models [1]. This difference influences solubility in aqueous vs. organic phases, affecting extraction and purification protocols.

Lipophilicity Drug Design Chromatography

Optimal Application Scenarios for Methyl 5-formyl-2-(piperidin-1-yl)benzoate Based on Quantitative Differentiation


Solid-Phase Organic Synthesis Requiring Precise Melting Point Control

Researchers developing solid‑phase synthetic protocols or performing melt‑based reactions (e.g., solvent‑free condensations) may prefer methyl 5-formyl-2-(piperidin-1-yl)benzoate due to its lower melting point (63–65 °C) compared to morpholine (120–122 °C) and pyrrolidine (96–98 °C) analogs . The lower temperature requirement reduces energy consumption and minimizes thermal decomposition of sensitive intermediates.

Chromatographic Purification Optimization in Multi-Step Syntheses

The molecular weight (247.29 g/mol) and predicted LogP (2.276) of the piperidine derivative place it in a distinct retention window compared to the more polar morpholine analog (MW 249.27 g/mol, expected lower LogP) . This allows for predictable elution profiles during flash chromatography or HPLC, facilitating separation from by‑products in complex reaction mixtures.

High-Purity Intermediate Procurement for GMP or Preclinical Scale-Up

For pharmaceutical development or scale‑up under strict quality requirements, the availability of 98% purity grade from multiple suppliers (Leyan, Chemscene) ensures a reliable supply of methyl 5-formyl-2-(piperidin-1-yl)benzoate with minimal impurities. This reduces the need for additional purification steps and lowers the risk of process‑related contaminants in downstream active pharmaceutical ingredient (API) synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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